molecular formula C9H11NOS B1276683 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde CAS No. 24372-47-2

5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B1276683
CAS No.: 24372-47-2
M. Wt: 181.26 g/mol
InChI Key: RWIPJWADUBFTGN-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a pyrrolidine substituent at the 5-position of the thiophene ring. Its molecular formula is C₁₀H₁₃NOS (for the unsubstituted pyrrolidine variant), though hydroxylated derivatives such as 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde (CAS 1936396-90-5, C₁₀H₁₃NO₃S) are also reported . The pyrrolidine moiety confers electron-donating properties and enhanced solubility in polar solvents, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

5-pyrrolidin-1-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIPJWADUBFTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427664
Record name 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24372-47-2
Record name 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

A two-step approach involving formylation of thiophene followed by introduction of the pyrrolidine group.

Step 1: Vilsmeier-Haack Formylation
  • Reagents : Thiophene, DMF, POCl3.
  • Conditions : 0–5°C, followed by hydrolysis.
  • Intermediate : 5-Chlorothiophene-2-carbaldehyde.
Step 2: Amination with Pyrrolidine
  • Reagents : 5-Chlorothiophene-2-carbaldehyde, pyrrolidine, base (e.g., K2CO3).
  • Conditions : Reflux in polar aprotic solvents (e.g., DMF, 80°C, 6–8 h).
Data Table: Performance Metrics
Entry Formylation Yield (%) Amination Yield (%) Total Yield (%) Source
1 85 75 63.8
2 90 70 63.0
Advantages
  • Scalable for industrial production due to well-established protocols.
  • Limitations : POCl3 toxicity necessitates stringent safety measures.

One-Step Synthesis Using Solid Phosgene (TRIPHOSGENE)

A single-step method employing TRIPHOSGENE as a safer alternative to gaseous phosgene.

Procedure
  • Reagents : Thiophene, TRIPHOSGENE, DMF, chlorobenzene.
  • Conditions : Gradual heating (0°C → 85°C), inert atmosphere.
  • Mechanism : In situ generation of Vilsmeier reagent for simultaneous formylation and amination.
Data Table: Optimization Parameters
Entry Thiophene:TRIPHOSGENE:DMF Ratio Solvent Yield (%) Source
1 1:0.5:2.6 Chlorobenzene 88
2 1:0.3:1.5 Toluene 72
Key Insights
  • Molar Ratio : Excess DMF (2.6 equiv) maximizes aldehyde formation.
  • Safety : TRIPHOSGENE reduces handling risks compared to gaseous phosgene.

Transition Metal-Catalyzed Cross-Coupling

Pd- or Cu-catalyzed methods for introducing pyrrolidine to pre-functionalized thiophenes.

Buchwald-Hartwig Amination
  • Reagents : 5-Bromothiophene-2-carbaldehyde, pyrrolidine, Pd2(dba)3, Xantphos.
  • Conditions : 100–110°C, toluene, 12–24 h.
  • Typical Yield : 65–75%.
Data Table: Catalytic Efficiency
Entry Catalyst System Ligand Yield (%) Source
1 Pd2(dba)3/Xantphos Xantphos 73
2 CuI/1,10-phenanthroline Phenanthroline 68
Advantages
  • Tolerates electron-deficient substrates.
  • Drawbacks : High catalyst loadings (1–5 mol%) increase costs.

Microwave-Assisted Synthesis

Accelerates reaction kinetics for rapid pyrrolidine incorporation.

Procedure
  • Reagents : 5-Bromothiophene-2-carbaldehyde, pyrrolidine, K2CO3, DMF.
  • Conditions : Microwave irradiation (150°C, 30 min).
  • Yield : 80–85%.
Benefits
  • Reduces reaction time from hours to minutes.
  • Enhances reproducibility for high-throughput screening.

Comparative Analysis of Methods

Method Yield (%) Scalability Safety Cost Efficiency
Nucleophilic Substitution 60–82.5 High Moderate High
Vilsmeier-Haack 63–70 Moderate Low (POCl3) Moderate
TRIPHOSGENE One-Step 72–88 High High High
Buchwald-Hartwig 65–75 Low Moderate Low
Microwave-Assisted 80–85 Moderate High Moderate

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde has been explored for its therapeutic properties, particularly as a lead compound in drug discovery. Its unique structure allows for potential interactions with biological targets such as enzymes and receptors, modulating their activity through binding interactions.

  • Anticancer Properties : Studies indicate that derivatives of thiophene compounds can inhibit cancer cell growth. For instance, modifications in the structure have led to varying degrees of inhibition against cancer cell lines, with some derivatives achieving IC50 values as low as 2.8 µM.
  • Antiviral Activity : Research has shown that similar heterocycles can inhibit viral replication, demonstrating EC50 values ranging from 5–28 μM against respiratory syncytial virus (RSV).

The compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with thiophene and pyrrolidine structures have demonstrated effectiveness against various microbial strains.
  • Neuroprotective Effects : Due to its structural characteristics, this compound may offer neuroprotective benefits by influencing pathways related to neuroinflammation and neurodegeneration.

Materials Science

This compound is utilized in the development of advanced materials such as organic semiconductors and conductive polymers. The combination of functional groups within the compound contributes to its electronic properties and stability, making it suitable for various industrial applications.

Antiviral Activity

Research indicates that compounds similar to this compound have shown promise in inhibiting viral replication. A study reported that certain derivatives achieved significant antiviral effects against RSV.

Anticancer Efficacy

In vitro studies have demonstrated that structural modifications significantly impact anticancer activity. For example, replacing specific groups led to varying degrees of inhibition against various cancer cell lines.

Neuroprotective Studies

Studies suggest that compounds with similar structures can modulate neuroinflammatory responses, indicating potential therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The thiophene ring and pyrrolidine group contribute to the compound’s overall reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carbaldehyde Derivatives

Key Observations :
  • Synthetic Accessibility : Brominated derivatives (e.g., compound 3) and triphenylamine-based compounds (e.g., compound 2) are synthesized via Pd-catalyzed cross-coupling (Suzuki, Heck) with yields >70% . Pyrrolidine derivatives may require nucleophilic substitution or reductive amination, though specific protocols are less documented in the provided evidence.
  • Thermal Stability : Brominated and carbazole-containing derivatives exhibit higher melting points (>120°C) due to rigid aromatic systems , whereas pyrrolidine derivatives (flexible aliphatic rings) likely have lower melting points.
  • Electronic Properties: Pyrrolidine’s electron-donating nature contrasts with bromine’s electron-withdrawing effects, influencing reactivity in further functionalization (e.g., Knoevenagel condensations) .
Materials Science
  • Carbazole- and triphenylamine-substituted aldehydes (e.g., compounds 1 and 2) exhibit strong absorption in visible regions (λₐᵦₛ ~400–500 nm) and electrochemical polymerization capability, making them suitable for organic light-emitting diodes (OLEDs) and sensitizers .
  • Pyrrolidine derivatives, with reduced conjugation, may prioritize solubility over optoelectronic performance, favoring drug delivery systems or ligands in catalysis.

Spectroscopic and Structural Analysis

Table 2: Spectral Data Comparison
Compound IR (νmax, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde 1672 (C=O), 730 (C-Br) 9.82 (s, CHO), 7.65–7.09 (thiophene) 181.6 (CHO), 116–140 (thiophene)
Triphenylamine-based aldehyde (6b) 1424 (C-N), 730 9.86 (s, CHO), 6.90–7.66 (aromatic) 182.7 (CHO), 122–148 (aromatic)
Pyrrolidine derivative (hypothetical) ~1670 (C=O), ~1100 (C-N) ~9.8 (CHO), ~3.5–2.5 (pyrrolidine) ~180 (CHO), ~45–60 (pyrrolidine)
  • IR : Aldehyde C=O stretches (~1670–1680 cm⁻¹) are consistent across derivatives. Pyrrolidine’s C-N stretch (~1100 cm⁻¹) distinguishes it from aryl-substituted analogues.
  • NMR : Pyrrolidine protons resonate at δ 2.5–3.5, while aromatic substituents (e.g., triphenylamine) show complex multiplet patterns at δ 6.90–8.30 .

Biological Activity

5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical structure:

  • Chemical Formula : C10H11NOS
  • CAS Number : 24372-47-2

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)16 µg/mL
Vancomycin-intermediate S. aureus>128 µg/mL
Multidrug-resistant E. coli32 µg/mL
C. albicans25 µg/mL

The compound's effectiveness against MRSA and other resistant strains highlights its potential as a lead compound for developing new antibiotics.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties, particularly against lung cancer cell lines.

Case Study: A549 Cell Line

In a study evaluating the cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line, it was found to significantly reduce cell viability:

  • Cytotoxicity Assay : MTT assay was used to assess cell viability.
  • Concentration Tested : 100 µM for 24 hours.

Results indicated a reduction in A549 cell viability by approximately 67% , demonstrating significant anticancer potential compared to standard chemotherapeutics like cisplatin .

Table 2: Anticancer Activity Results

CompoundCell LineViability Reduction (%)Reference
This compoundA54967%
CisplatinA549Reference

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as protein synthesis and induce apoptosis in cancer cells through various pathways, including the inhibition of COX enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine and thiophene rings can significantly influence both antimicrobial and anticancer activities. For instance, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve potency against certain pathogens and cancer cell lines .

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